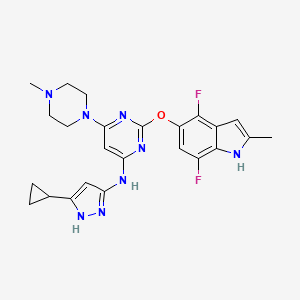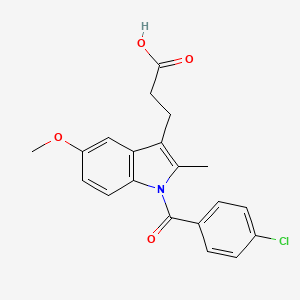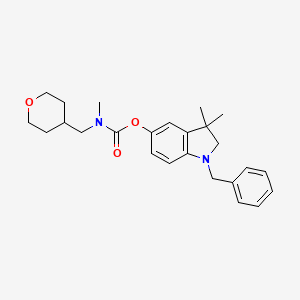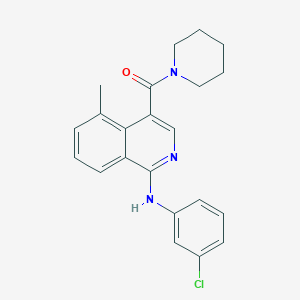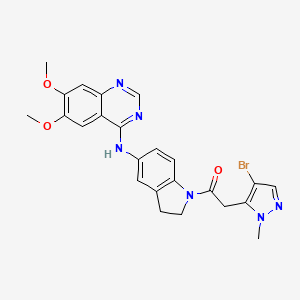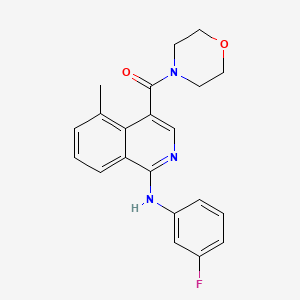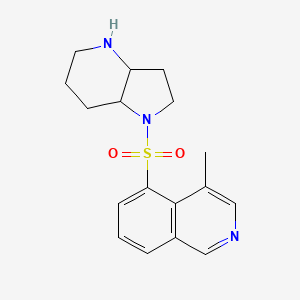
6-(3,5-Dimethyl-1,2-oxazol-4-yl)-7-methoxy-1-(pyrimidin-2-ylmethyl)quinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoxazole-based bicyclic compound 17 is a member of the isoxazole family, which consists of five-membered heterocyclic compounds containing one oxygen atom and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential, making them valuable in medicinal chemistry .
Preparation Methods
Isoxazole-based bicyclic compound 17 can be synthesized through various methods. One efficient method involves the intramolecular nitrile oxide cycloaddition. This process typically starts with the formation of nitrile oxides, which can be generated by the dehydrohalogenation of hydroximoyl chlorides, the oxidation of aldoximes, or the dehydration of nitroalkanes . The nitrile oxide then undergoes intramolecular dipolar cycloaddition to form the bicyclic isoxazole structure .
Industrial production methods often employ microwave-assisted synthesis to enhance reaction rates and yields. For example, the in situ formation of ethoxycarbonyl formonitrile oxide from ethyl-2-chloro-2-(hydroxyimino)acetate, followed by reaction with dipolarophiles under microwave conditions, can produce ester-functionalized isoxazoles, including compound 17, in high yields .
Chemical Reactions Analysis
Isoxazole-based bicyclic compound 17 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sodium hypochlorite for oxidation and triethylamine for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the isoxazole ring .
Scientific Research Applications
Isoxazole-based bicyclic compound 17 has numerous scientific research applications across various fields:
Mechanism of Action
The mechanism of action of isoxazole-based bicyclic compound 17 involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to induce apoptosis and arrest the cell cycle at the G2/M and S phases in certain cancer cell lines . The compound’s unique electron-rich aromatic structure allows it to bind with high affinity to multiple targets, making it effective in various therapeutic applications .
Comparison with Similar Compounds
Isoxazole-based bicyclic compound 17 can be compared with other similar compounds, such as isoxazoline derivatives and other isoxazole-based compounds. While all these compounds share the isoxazole core structure, compound 17’s bicyclic nature and specific functional groups impart unique biological activities and chemical reactivity . Similar compounds include:
Isoxazoline derivatives: These compounds also contain the isoxazole ring but differ in their saturation and functional groups.
Other isoxazole-based compounds: These may include various substitutions on the isoxazole ring, leading to different biological activities and applications.
Properties
Molecular Formula |
C20H18N4O3 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
6-(3,5-dimethyl-1,2-oxazol-4-yl)-7-methoxy-1-(pyrimidin-2-ylmethyl)quinolin-2-one |
InChI |
InChI=1S/C20H18N4O3/c1-12-20(13(2)27-23-12)15-9-14-5-6-19(25)24(16(14)10-17(15)26-3)11-18-21-7-4-8-22-18/h4-10H,11H2,1-3H3 |
InChI Key |
NWOCKSNGLNHMMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=C(C=C3C(=C2)C=CC(=O)N3CC4=NC=CC=N4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


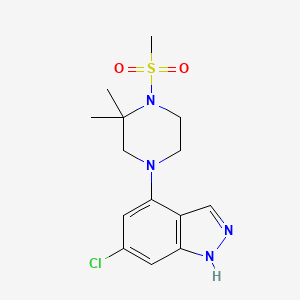

![N-[6-[2-(2,5-difluorophenyl)pyrrolidin-1-yl]imidazo[1,2-b]pyridazin-3-yl]-4-(methanesulfonamido)benzamide](/img/structure/B10833561.png)
![2-Bicyclo[2.2.1]heptanyl-(7-cyclopropylimidazo[1,5-a]pyridin-8-yl)methanol](/img/structure/B10833567.png)
![5-[2,3-bis(fluoranyl)phenyl]-~{N}-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-1~{H}-indazole-3-carboxamide](/img/structure/B10833572.png)
